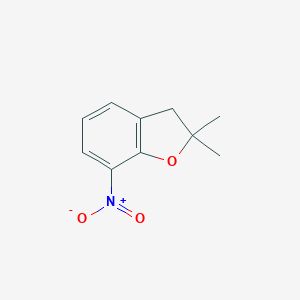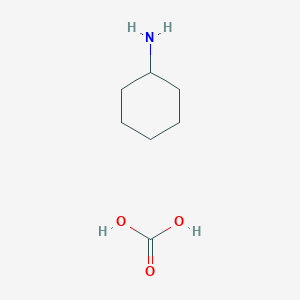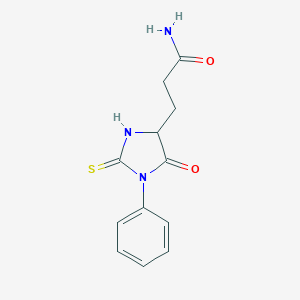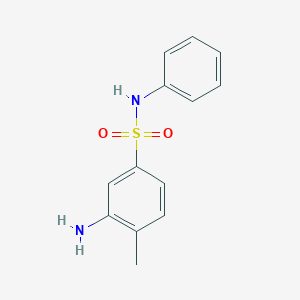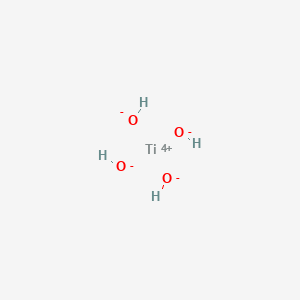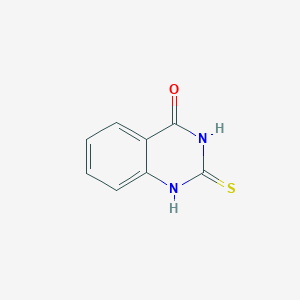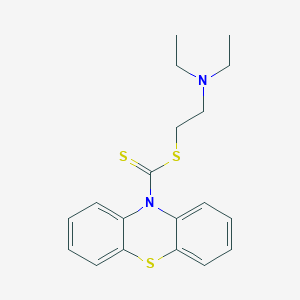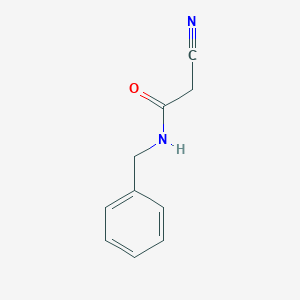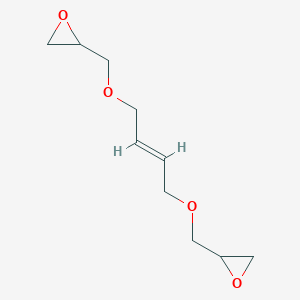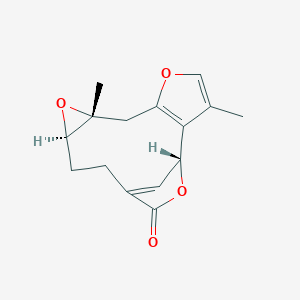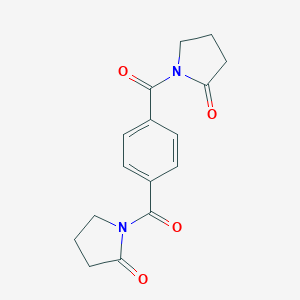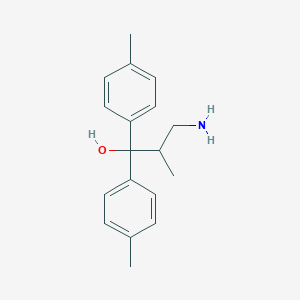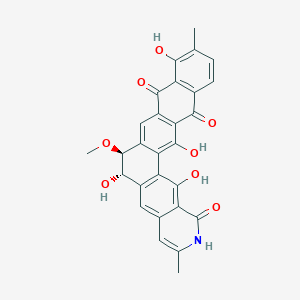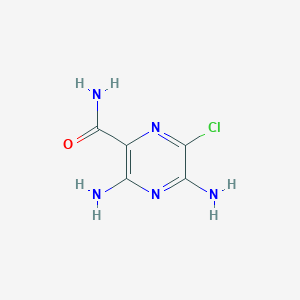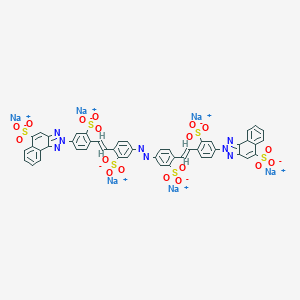
C.I. Direct Yellow 106
Vue d'ensemble
Description
“C.I. Direct Yellow 106” is a compound with the molecular formula C48H26N8Na6O18S6 . It is used as a dye for cotton, cellulosic fibers, and polyamide . The compound is an orange-yellow powder that is soluble in water, producing a deep yellow color .
Synthesis Analysis
The production of “C.I. Direct Yellow 106” involves the use of 4,4’-dinitrostilbene-2,2’-disulfonic acid and naphthionic acid. The process includes partial nitro reduction, diazotisation, condensation, oxidation, and oxidative coupling .Molecular Structure Analysis
The molecular weight of “C.I. Direct Yellow 106” is 1333.1 g/mol . The IUPAC name for the compound is hexasodium;2-[3-sulfonato-4-[(E)-2-[2-sulfonato-4-[[3-sulfonato-4-[(E)-2-[2-sulfonato-4-(5-sulfonatobenzo[e]benzotriazol-2-yl)phenyl]ethenyl]phenyl]diazenyl]phenyl]ethenyl]phenyl]benzo[e]benzotriazole-5-sulfonate .Chemical Reactions Analysis
The removal of “C.I. Direct Yellow 106” has been studied using a Fenton process. The process involves the reaction of ferrous ions with hydrogen peroxide at an acidic pH, producing hydroxyl radicals with powerful oxidizing abilities to degrade organic pollutants .Physical And Chemical Properties Analysis
“C.I. Direct Yellow 106” is an orange-yellow powder that is soluble in water, producing a deep yellow color . The compound has a molecular weight of 1333.1 g/mol .Applications De Recherche Scientifique
Degradation by Fenton-enzymatic process : A study by Boucherit, Abouseoud, and Adour (2018) investigated the removal of C.I. Direct Yellow 106 using a combined process of Fenton oxidation and enzymatic degradation. This process showed high efficiency in removing the dye, with 89.5% removed by enzymatic treatment in 2 minutes and over 98% in 10 minutes using Fenton’s process. The combined process also significantly reduced treatment time and eliminated intermediate products that absorb UV light. This research highlights the effectiveness of a mixed enzymatic-Fenton process in dye degradation and its potential application in wastewater treatment (Boucherit, Abouseoud, & Adour, 2018).
Binding to Human Serum Albumin : Yue, Chen, Qin, and Yao (2008) studied the interaction between C.I. Direct Yellow 9 and human serum albumin using spectroscopic methods and molecular modeling. The study provides insights into how such dyes interact with proteins, which is relevant in understanding their behavior in biological systems and potential biomedical applications (Yue, Chen, Qin, & Yao, 2008).
Textile Industry Applications : Research by Senthilkumar, Selvakumar, and Shamey (2011) explored how humidity, fabric surface geometry, and dye type, including C.I. Direct Yellow 106, affect the color of cotton fabrics. This study is significant for the textile industry, as it provides a deeper understanding of how different factors influence the final appearance of dyed fabrics (Senthilkumar, Selvakumar, & Shamey, 2011).
Application in Staining Assays : Kwok, Fogg, Realff, and Bommarius (2017) presented a study on using Direct Yellow 11, a dye similar to Direct Yellow 106, in a modified Simons’ staining assay for quantifying fiber accessibility in lignocellulosic substrates. This application is crucial in biofuel research, where understanding substrate accessibility to enzymes is essential (Kwok, Fogg, Realff, & Bommarius, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
hexasodium;2-[3-sulfonato-4-[(E)-2-[2-sulfonato-4-[[3-sulfonato-4-[(E)-2-[2-sulfonato-4-(5-sulfonatobenzo[e]benzotriazol-2-yl)phenyl]ethenyl]phenyl]diazenyl]phenyl]ethenyl]phenyl]benzo[e]benzotriazole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H32N8O18S6.6Na/c57-75(58,59)41-21-31(17-13-27(41)9-11-29-15-19-33(23-43(29)77(63,64)65)55-51-39-25-45(79(69,70)71)35-5-1-3-7-37(35)47(39)53-55)49-50-32-18-14-28(42(22-32)76(60,61)62)10-12-30-16-20-34(24-44(30)78(66,67)68)56-52-40-26-46(80(72,73)74)36-6-2-4-8-38(36)48(40)54-56;;;;;;/h1-26H,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74);;;;;;/q;6*+1/p-6/b11-9+,12-10+,50-49?;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNSVZNUHTUJMW-KRYTWAHJSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=NN(N=C23)C4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)N=NC6=CC(=C(C=C6)C=CC7=C(C=C(C=C7)N8N=C9C=C(C1=CC=CC=C1C9=N8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C3=NN(N=C3C=C(C2=C1)S(=O)(=O)[O-])C4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)N=NC6=CC(=C(C=C6)/C=C/C7=C(C=C(C=C7)N8N=C9C(=N8)C=C(C1=CC=CC=C91)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H26N8Na6O18S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1333.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C.I. Direct Yellow 106 | |
CAS RN |
12222-60-5 | |
| Record name | EINECS 235-416-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012222605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2,2'-[1,2-diazenediylbis[(2-sulfo-4,1-phenylene)-2,1-ethenediyl(3-sulfo-4,1-phenylene)]]bis-, sodium salt (1:6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexasodium 2,2'-[azobis[(2-sulphonato-4,1-phenylene)vinylene(3-sulphonato-4,1-phenylene)]]bis[2H-naphtho[1,2-d]triazole-5-sulphonate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIRECT YELLOW 106 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9158061PRA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



